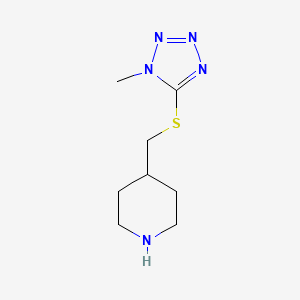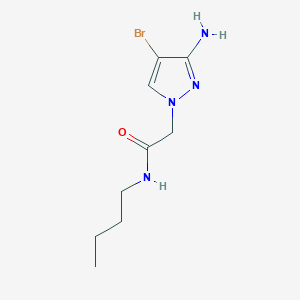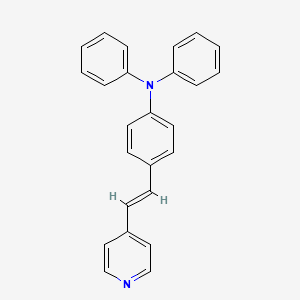
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is an organic compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol This compound is known for its unique structural features, which include a diphenylamine moiety and a pyridine ring connected via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline typically involves the reaction of N,N-diphenylaniline with 4-vinylpyridine under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the reactants are combined in the presence of a palladium catalyst, a base, and a suitable solvent . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugated system formed by the diphenylamine and pyridine moieties, which allows for efficient energy transfer and emission of light upon excitation . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based substituent instead of the vinyl group
Uniqueness
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.
Properties
Molecular Formula |
C25H20N2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-[(E)-2-pyridin-4-ylethenyl]aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H/b12-11+ |
InChI Key |
HONAZNWULFWRDX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


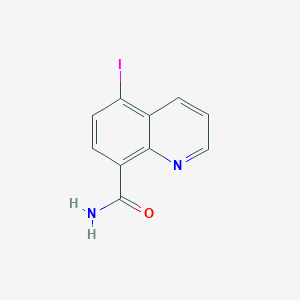
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)
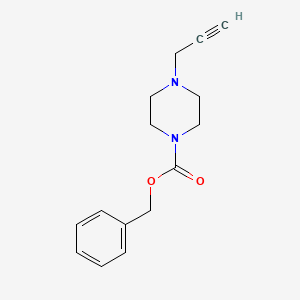
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
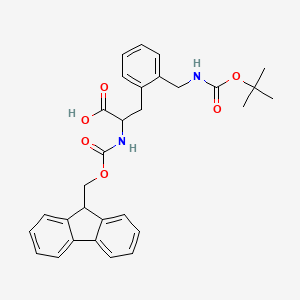
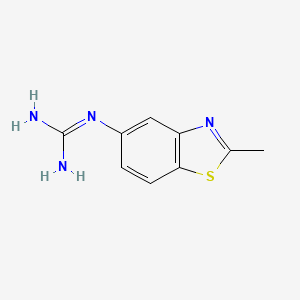
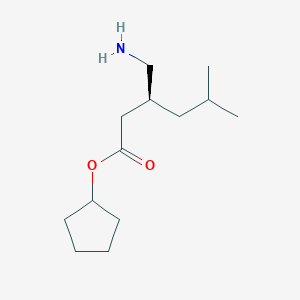
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
